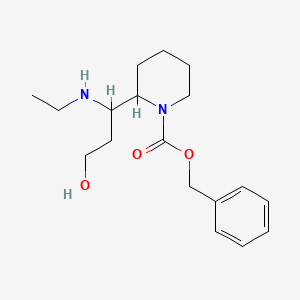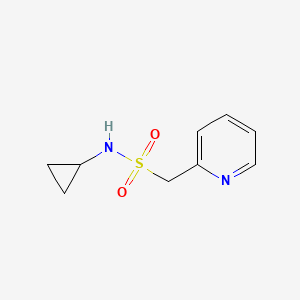![molecular formula C6H16N4 B13970093 Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- CAS No. 51576-31-9](/img/structure/B13970093.png)
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with diazo compounds. One common method includes the reaction of 2,2-dimethylhydrazine with ethyl diazoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group into hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylhydrazino group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with sodium borohydride produces hydrazine derivatives.
科学的研究の応用
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo cis-trans isomerization, which affects its binding affinity and activity. The molecular pathways involved include the modulation of redox reactions and the inhibition of specific enzymes, leading to various biological effects.
類似化合物との比較
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- can be compared with other similar compounds, such as:
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-: This compound has a similar structure but with a butyl group instead of an ethyl group. It exhibits different chemical reactivity and applications.
Azobenzene: A well-known diazene derivative used in materials science and photochemistry. It differs in its aromatic structure and photochemical properties.
特性
CAS番号 |
51576-31-9 |
|---|---|
分子式 |
C6H16N4 |
分子量 |
144.22 g/mol |
IUPAC名 |
2-[1-(ethyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N4/c1-5-7-8-6(2)9-10(3)4/h6,9H,5H2,1-4H3 |
InChIキー |
BABHWMHGOCZGSO-UHFFFAOYSA-N |
正規SMILES |
CCN=NC(C)NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



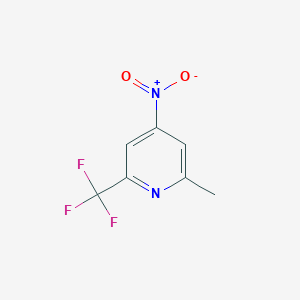
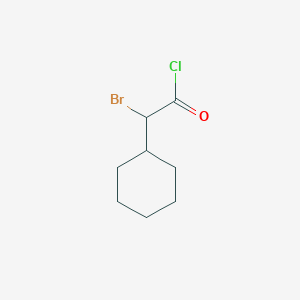
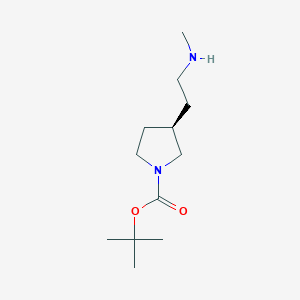
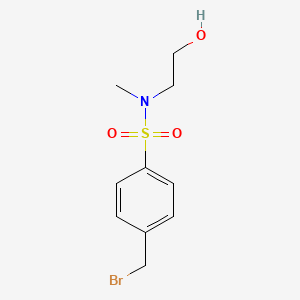
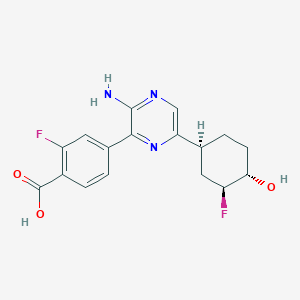
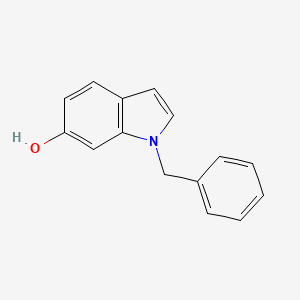


![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
